molecular formula C10H16ClNO2 B15317281 2-Amino-2-(3-methoxy-2-methylphenyl)ethan-1-olhydrochloride

2-Amino-2-(3-methoxy-2-methylphenyl)ethan-1-olhydrochloride

Cat. No.: B15317281
M. Wt: 217.69 g/mol
InChI Key: PUMINQYKPOJNFC-UHFFFAOYSA-N
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Description

2-Amino-2-(3-methoxy-2-methylphenyl)ethan-1-olhydrochloride is a chemical compound with a complex structure that includes an amino group, a methoxy group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-methoxy-2-methylphenyl)ethan-1-olhydrochloride typically involves the reaction of 3-methoxy-2-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-methoxy-2-methylphenyl)ethan-1-olhydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted phenyl compounds.

Scientific Research Applications

2-Amino-2-(3-methoxy-2-methylphenyl)ethan-1-olhydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-methoxy-2-methylphenyl)ethan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity for its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methylphenol: Similar structure but lacks the methoxy group.

    2-Amino-3-methoxybenzoic acid: Contains a carboxylic acid group instead of an ethan-1-ol group.

    3-Methoxy-2-methylbenzylamine: Similar structure but lacks the ethan-1-ol group.

Uniqueness

2-Amino-2-(3-methoxy-2-methylphenyl)ethan-1-olhydrochloride is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both an amino group and a methoxy group on the phenyl ring allows for diverse chemical modifications and interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

2-amino-2-(3-methoxy-2-methylphenyl)ethanol;hydrochloride

InChI

InChI=1S/C10H15NO2.ClH/c1-7-8(9(11)6-12)4-3-5-10(7)13-2;/h3-5,9,12H,6,11H2,1-2H3;1H

InChI Key

PUMINQYKPOJNFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)C(CO)N.Cl

Origin of Product

United States

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